Cas no 2228946-65-2 (3-(5-chloro-1H-indol-2-yl)-4,4-difluorobutanoic acid)

3-(5-Chloro-1H-indol-2-yl)-4,4-difluorobutanoic acid is a fluorinated indole derivative with potential applications in medicinal chemistry and pharmaceutical research. The compound features a 5-chloroindole core, which is known for its bioactivity, coupled with a 4,4-difluorobutanoic acid side chain, enhancing its metabolic stability and lipophilicity. The presence of fluorine atoms improves binding affinity and selectivity in target interactions, making it a valuable intermediate for drug discovery. Its structural framework is suitable for further derivatization, enabling the development of novel therapeutic agents. The compound is characterized by high purity and consistent synthetic reproducibility, ensuring reliability for research purposes.
3-(5-chloro-1H-indol-2-yl)-4,4-difluorobutanoic acid structure
2228946-65-2 structure
商品名:3-(5-chloro-1H-indol-2-yl)-4,4-difluorobutanoic acid
CAS番号:2228946-65-2
MF:C12H10ClF2NO2
メガワット:273.663109302521
CID:5928493
PubChem ID:165674281

3-(5-chloro-1H-indol-2-yl)-4,4-difluorobutanoic acid 化学的及び物理的性質

名前と識別子

    • 3-(5-chloro-1H-indol-2-yl)-4,4-difluorobutanoic acid
    • 2228946-65-2
    • EN300-1972795
    • インチ: 1S/C12H10ClF2NO2/c13-7-1-2-9-6(3-7)4-10(16-9)8(12(14)15)5-11(17)18/h1-4,8,12,16H,5H2,(H,17,18)
    • InChIKey: OIHKBGQMGVESLX-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC2=C(C=1)C=C(C(C(F)F)CC(=O)O)N2

計算された属性

  • せいみつぶんしりょう: 273.0368126g/mol
  • どういたいしつりょう: 273.0368126g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 18
  • 回転可能化学結合数: 4
  • 複雑さ: 317
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.1
  • トポロジー分子極性表面積: 53.1Ų

3-(5-chloro-1H-indol-2-yl)-4,4-difluorobutanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1972795-5.0g
3-(5-chloro-1H-indol-2-yl)-4,4-difluorobutanoic acid
2228946-65-2
5g
$4349.0 2023-06-01
Enamine
EN300-1972795-2.5g
3-(5-chloro-1H-indol-2-yl)-4,4-difluorobutanoic acid
2228946-65-2
2.5g
$2940.0 2023-09-16
Enamine
EN300-1972795-5g
3-(5-chloro-1H-indol-2-yl)-4,4-difluorobutanoic acid
2228946-65-2
5g
$4349.0 2023-09-16
Enamine
EN300-1972795-1.0g
3-(5-chloro-1H-indol-2-yl)-4,4-difluorobutanoic acid
2228946-65-2
1g
$1500.0 2023-06-01
Enamine
EN300-1972795-0.05g
3-(5-chloro-1H-indol-2-yl)-4,4-difluorobutanoic acid
2228946-65-2
0.05g
$1261.0 2023-09-16
Enamine
EN300-1972795-0.5g
3-(5-chloro-1H-indol-2-yl)-4,4-difluorobutanoic acid
2228946-65-2
0.5g
$1440.0 2023-09-16
Enamine
EN300-1972795-0.1g
3-(5-chloro-1H-indol-2-yl)-4,4-difluorobutanoic acid
2228946-65-2
0.1g
$1320.0 2023-09-16
Enamine
EN300-1972795-0.25g
3-(5-chloro-1H-indol-2-yl)-4,4-difluorobutanoic acid
2228946-65-2
0.25g
$1381.0 2023-09-16
Enamine
EN300-1972795-1g
3-(5-chloro-1H-indol-2-yl)-4,4-difluorobutanoic acid
2228946-65-2
1g
$1500.0 2023-09-16
Enamine
EN300-1972795-10.0g
3-(5-chloro-1H-indol-2-yl)-4,4-difluorobutanoic acid
2228946-65-2
10g
$6450.0 2023-06-01

3-(5-chloro-1H-indol-2-yl)-4,4-difluorobutanoic acid 関連文献

3-(5-chloro-1H-indol-2-yl)-4,4-difluorobutanoic acidに関する追加情報

Introduction to 3-(5-chloro-1H-indol-2-yl)-4,4-difluorobutanoic acid (CAS No. 2228946-65-2)

3-(5-chloro-1H-indol-2-yl)-4,4-difluorobutanoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2228946-65-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of indole derivatives, which are well-documented for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of a chloro-substituted indole moiety and difluorobutanoic acid side chain, make it a promising candidate for further investigation in drug discovery and development.

The indole core of this compound is a well-known pharmacophore in medicinal chemistry, often associated with bioactivities such as antimicrobial, anti-inflammatory, and anticancer properties. The 5-chloro substitution on the indole ring enhances its electronic properties, potentially influencing its interactions with biological targets. Additionally, the 4,4-difluorobutanoic acid group introduces unique steric and electronic characteristics that may contribute to its binding affinity and selectivity in biological systems.

In recent years, there has been a growing interest in fluorinated compounds due to their improved metabolic stability, bioavailability, and binding affinity. The incorporation of difluorine atoms in the side chain of 3-(5-chloro-1H-indol-2-yl)-4,4-difluorobutanoic acid aligns with this trend, making it an attractive scaffold for designing novel therapeutic agents. Several studies have highlighted the role of fluorine in modulating pharmacokinetic properties, and this compound exemplifies how strategic fluorination can enhance drug-like qualities.

Current research in the field of indole derivatives has expanded to include their role in modulating immune responses and neurodegenerative diseases. The chloro-substituted indole moiety in 3-(5-chloro-1H-indol-2-yl)-4,4-difluorobutanoic acid has been investigated for its potential to interact with various enzymes and receptors involved in these pathways. Preliminary studies suggest that this compound may exhibit inhibitory effects on certain kinases and transcription factors, which are key targets in cancer therapy.

The synthesis of 3-(5-chloro-1H-indol-2-yl)-4,4-difluorobutanoic acid involves multi-step organic transformations that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and fluorination techniques, have been employed to construct the complex framework of this molecule. These synthetic strategies not only highlight the synthetic prowess but also underscore the importance of innovative approaches in developing novel pharmaceutical intermediates.

The pharmacological profile of 3-(5-chloro-1H-indol-2-yl)-4,4-difluorobutanoic acid is still under active investigation. However, initial in vitro studies have revealed promising results regarding its potential as an anti-inflammatory agent. The interaction between the chloro-substituted indole ring and inflammatory mediators has been explored, suggesting that this compound may interfere with key signaling pathways involved in inflammation. Further preclinical studies are warranted to elucidate its mechanism of action and therapeutic potential.

One of the most intriguing aspects of this compound is its structural similarity to known bioactive molecules. By leveraging computational chemistry tools such as molecular docking and molecular dynamics simulations, researchers can predict how 3-(5-chloro-1H-indol-2-yl)-4,4-difluorobutanoic acid might interact with biological targets like enzymes and receptors. These computational studies have provided valuable insights into optimizing its structure for enhanced potency and selectivity.

The role of fluorine in modulating pharmacokinetic properties cannot be overstated. The presence of two fluorine atoms in the side chain of 3-(5-chloro-1H-indol-2-yl)-4,4-difluorobutanoic acid is expected to improve its lipophilicity and metabolic stability, which are critical factors for drug efficacy. This characteristic makes it a promising candidate for further development into a lead compound for new drug candidates.

In conclusion,3-(5-chloro-1H-indol-2-yl)-4,4-difluorobutanoic acid (CAS No. 2228946-65-2) represents a fascinating example of how structural modifications can enhance biological activity. Its unique combination of an indole core with chloro substitution and difluorobutanoic side chain positions it as a valuable scaffold for drug discovery efforts. As research continues to uncover new therapeutic applications for indole derivatives,3-(5-chloro-1H-indol-2-ylyl)-4,4-difluorobutanoic acid is poised to play a significant role in developing next-generation pharmaceuticals.

おすすめ記事

推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
钜澜化工科技(青岛)有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量